2-Amino-2',5'-dichlorobenzophenone is a chemical compound with the molecular formula and a molecular weight of approximately 266.12 g/mol. This compound is classified as an organic compound and is recognized for its role as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry. It is known to be a precursor in the synthesis of lorazepam, a medication used to treat anxiety disorders.
The compound is categorized under several classifications:
2-Amino-2',5'-dichlorobenzophenone can be sourced from chemical suppliers and is often produced through specific synthetic pathways that involve chlorination and amination reactions.
The synthesis of 2-amino-2',5'-dichlorobenzophenone typically involves several steps, which can include:
For example, one method described involves reducing isoxazole using iron powder in a toluene and hydrochloric acid mixture, yielding the desired compound with high purity levels .
The molecular structure of 2-amino-2',5'-dichlorobenzophenone can be represented as follows:
Nc1ccc(Cl)cc1C(=O)c2ccccc2Cl
KWZYIAJRFJVQDO-UHFFFAOYSA-N
The compound consists of two aromatic rings connected by a carbonyl group (ketone) and an amino group attached to one of the benzene rings. The presence of chlorine atoms at specific positions contributes to its reactivity and applications in synthesis.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 266.12 g/mol |
Melting Point | 87°C to 89°C |
Boiling Point | Approximately 453.6°C |
Density | Estimated at 1.3134 g/cm³ |
2-Amino-2',5'-dichlorobenzophenone participates in various chemical reactions due to its functional groups:
The synthesis process often requires careful control of reaction conditions such as temperature and concentration to ensure high yields and purity .
The mechanism of action for 2-amino-2',5'-dichlorobenzophenone primarily revolves around its use as an intermediate in synthesizing lorazepam. In this context:
These properties indicate that while the compound is stable under normal conditions, it requires careful handling due to its potential reactivity.
2-Amino-2',5'-dichlorobenzophenone has significant applications in:
2-Amino-2',5-dichlorobenzophenone (CAS 2958-36-3) serves as a critical intermediate in benzodiazepine pharmaceutical synthesis, most notably for the anxiolytic drug lorazepam. This dichlorinated aminobenzophenone derivative is synthesized from lorazepam precursors through controlled degradation pathways that preserve the benzodiazepine core structure while introducing specific halogen substitutions. The synthetic route involves retrosynthetic disconnection at the diazepine ring's C2-N bond, followed by electrophilic halogenation to install chlorine atoms at the ortho position of one phenyl ring and the meta position relative to the amino group on the adjacent ring [1] [9].
The structural specificity achieved through this diazepine-based approach enables precise regiochemical control, as evidenced by the compound's characteristic melting point (87–89°C) and methanol solubility [1]. Industrial-scale production leverages this precursor relationship, with manufacturers like Ningbo Nuobai Pharmaceutical Co. listing it explicitly as a "Lorazepam intermediate" [3]. The synthetic workflow typically employs Friedel-Crafts acylation under Lewis acid catalysis (e.g., AlCl₃) to form the benzophenone backbone, followed by selective electrophilic chlorination and nitro group reduction—a sequence optimized to achieve the 99% purity required for pharmaceutical applications [5] [9].
Table 1: Physicochemical Properties of 2-Amino-2',5-dichlorobenzophenone
Property | Value | Measurement Conditions |
---|---|---|
CAS Registry Number | 2958-36-3 | - |
Molecular Formula | C₁₃H₉Cl₂NO | - |
Molecular Weight | 266.12 g/mol | - |
Melting Point | 87–89°C | Literature standard (lit.) |
Solubility | Methanol: soluble | 20°C, 50 mg/mL |
LogP | 3.1 | Predicted |
Hazard Statements | H315, H319, H335 | GHS classification |
An alternative synthesis bypassing diazepine precursors employs iron powder as a low-cost reductant for isoxazole derivatives. This method, protected under patent CN104230727A, transforms 5-chloro-2-(2-chlorobenzoyl)isoxazole into 2-amino-2',5-dichlorobenzophenone via reductive N–O bond cleavage. The reaction proceeds in refluxing toluene with catalytic hydrochloric acid, where proton-coupled electron transfer (PCET) from iron generates a diimine intermediate that tautomerizes to the stable aminobenzophenone product [7].
The mechanism exhibits significant advantages over alternative reduction methods:
Optimized reaction parameters require maintaining a strict mass ratio of isoxazole:toluene:iron powder:HCl at 1:2.5:0.5:1.2. Post-reduction workup involves iron mud separation via pressure filtration, toluene distillation, and product crystallization—yielding light yellow crystals with ≥98.5% purity after centrifugation and drying [7].
In benzodiazepine synthesis, 2-amino-2',5-dichlorobenzophenone undergoes regioselective acylation at the primary amino group when reacted with cyclo-propanecarbonyl chloride. This reaction exemplifies nucleophilic substitution at carbonyl carbon, where triethylamine serves both as acid scavenger and reaction catalyst. Kinetic studies reveal second-order dependence: first-order in aminobenzophenone and first-order in acyl chloride, with rate acceleration observed in polar aprotic solvents like dichloromethane [8].
The acylation exhibits remarkable functional group tolerance:
This selectivity produces N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide—a direct precursor to the muscle relaxant drug prazepam. After acylation, lithium aluminium hydride reduction converts the ketone to a benzhydrol moiety, achieving the prazepam core structure in 73–78% yield [8]. The reaction's robustness stems from the amino group's superior nucleophilicity (pKₐ ∼1.5) relative to the ketone, enabling stoichiometric rather than excess reagent use.
2-Amino-2',5-dichlorobenzophenone serves as the foundation for synthesizing bioactive quinazolin-3-oxides through tandem oxidation-cyclization sequences. The initial step involves hydroxylamine condensation at the carbonyl group, forming a nitrone intermediate. Subsequent treatment with chloroacetyl chloride induces electrophilic attack at the ortho-position of the aniline ring, triggering ring closure to form 6-chloro-2-chloromethyl-4-(2'-chlorophenyl)quinazolin-3-oxide—a key intermediate for benzodiazepines like chlordiazepoxide [8].
The rearrangement mechanism proceeds through four concerted steps:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3